Autotaxin-IN-4

Description

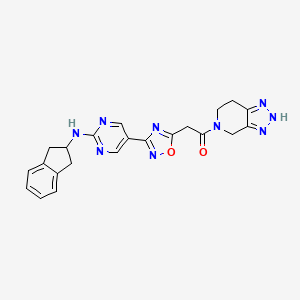

Structure

3D Structure

Properties

Molecular Formula |

C22H21N9O2 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |

InChI |

InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |

InChI Key |

SXAMGRAIZSSWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |

Origin of Product |

United States |

Foundational & Exploratory

Autotaxin-IN-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin-IN-4, also identified as compound 51 in patent literature, is a novel inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] Dysregulation of the ATX-LPA axis has been implicated in a range of pathologies, including fibrosis, inflammation, and cancer, making ATX a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Autotaxin-IN-4, with a focus on the experimental details relevant to researchers in drug discovery and development.

Discovery and Development

Autotaxin-IN-4 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of autotaxin for the potential treatment of idiopathic pulmonary fibrosis.[1] The discovery process, detailed in patent WO2018212534A1, involved the synthesis and screening of a library of novel compounds for their ability to inhibit ATX enzymatic activity. Compound 51, later designated Autotaxin-IN-4, was identified as a promising lead candidate based on its potent inhibitory activity.[1]

Quantitative Biological Data

The inhibitory potency of Autotaxin-IN-4 against human autotaxin was determined using a biochemical assay. The key quantitative data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| Autotaxin-IN-4 (Compound 51) | Human Autotaxin | Biochemical Assay | 1.8 | [1] |

Experimental Protocols

Synthesis of Autotaxin-IN-4 (Compound 51)

The synthesis of Autotaxin-IN-4 is described in patent WO2018212534A1, specifically in Example 7-1.[1] The following is a summary of the synthetic route:

Step 1: Preparation of Intermediate A

-

Detailed synthetic steps for the initial intermediate are outlined in the preceding examples of the patent document.

Step 2: Coupling Reaction

-

Intermediate A is reacted with Intermediate B in the presence of a suitable coupling agent and a non-nucleophilic base in an appropriate aprotic solvent.

Step 3: Deprotection

-

If protecting groups are present on the precursor molecule, they are removed under standard deprotection conditions.

Step 4: Final Product Formation

-

The final coupling step to yield Autotaxin-IN-4 involves the reaction of the deprotected intermediate with a specified reagent, followed by purification using standard chromatographic techniques.

For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, direct consultation of patent WO2018212534A1, Example 7-1, is recommended.[1]

Autotaxin Inhibition Assay (Biochemical)

The inhibitory activity of Autotaxin-IN-4 was assessed using an in vitro biochemical assay as described in "Test Example 1" of patent WO2018212534A1.[1]

Principle: The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the hydrolysis of a substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA). The inhibitory effect of the compound is determined by quantifying the reduction in LPA production.

Materials:

-

Recombinant human autotaxin enzyme

-

Lysophosphatidylcholine (LPC) as the substrate

-

Test compound (Autotaxin-IN-4) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

Detection reagents for quantifying LPA

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The recombinant human autotaxin enzyme is pre-incubated with the test compound dilutions for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the LPC substrate.

-

The reaction is allowed to proceed for a defined time.

-

The reaction is terminated, and the amount of LPA produced is quantified using a suitable detection method (e.g., fluorescence, mass spectrometry).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.

The binding of LPA to its receptors can activate multiple downstream signaling pathways, including:

-

Rho/ROCK pathway: Regulates cytoskeletal dynamics, cell shape, and migration.

-

PI3K/Akt pathway: Promotes cell survival and proliferation.

-

MAPK/ERK pathway: Involved in cell growth, differentiation, and inflammation.

-

PLC/Ca2+ pathway: Leads to the release of intracellular calcium and activation of protein kinase C.

By inhibiting the enzymatic activity of autotaxin, Autotaxin-IN-4 effectively reduces the production of extracellular LPA. This reduction in LPA levels leads to decreased activation of LPA receptors and subsequent attenuation of the downstream signaling pathways. The therapeutic potential of Autotaxin-IN-4 in diseases like idiopathic pulmonary fibrosis is predicated on its ability to modulate these pathological signaling cascades.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Autotaxin-IN-4.

Experimental Workflow for Inhibitor Screening

The general workflow for identifying and characterizing autotaxin inhibitors like Autotaxin-IN-4 typically involves a multi-step process.

Caption: A generalized workflow for the discovery and development of autotaxin inhibitors.

Conclusion

Autotaxin-IN-4 is a potent inhibitor of autotaxin with potential therapeutic applications in diseases driven by the ATX-LPA signaling axis, such as idiopathic pulmonary fibrosis. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the in vivo efficacy, safety profile, and specific binding interactions of Autotaxin-IN-4 will be crucial for its advancement as a clinical candidate.

References

Autotaxin-IN-4: A Technical Guide for Researchers

For research use only. Not for therapeutic or diagnostic applications.

Introduction

Autotaxin-IN-4, also identified as compound 51 in patent WO2018212534A1, is a potent and specific inhibitor of the enzyme Autotaxin (ATX).[1] ATX, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). By catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into LPA, Autotaxin plays a critical role in a multitude of physiological and pathological processes.[2][3][4][5] LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), which in turn trigger various downstream signaling cascades.[3][5][6] These pathways are integral to cellular functions such as proliferation, migration, and survival.[6]

The dysregulation of the ATX-LPA signaling axis has been implicated in a range of diseases, including cancer, fibrosis, and inflammatory disorders.[4][7] Consequently, the inhibition of Autotaxin has emerged as a promising therapeutic strategy. Autotaxin-IN-4 represents a valuable chemical tool for investigating the biological functions of the ATX-LPA axis and for the preclinical validation of Autotaxin as a drug target. This document provides a comprehensive technical overview of Autotaxin-IN-4, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action

Autotaxin-IN-4 functions as a direct inhibitor of the enzymatic activity of Autotaxin. By binding to the enzyme, it prevents the conversion of its substrate, LPC, into the bioactive product, LPA. This reduction in LPA levels leads to decreased activation of its cognate G protein-coupled receptors, LPAR1-6. As a result, the downstream signaling pathways mediated by these receptors are attenuated.

The primary signaling cascades affected by the inhibition of the ATX-LPA axis include:

-

RhoA Pathway: Activation of Gα12/13 by LPARs leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell shape, and motility.[8]

-

MAPK/ERK Pathway: LPAR activation can stimulate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[8]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector of LPAR signaling, playing a central role in cell survival, growth, and metabolism.[6]

By inhibiting Autotaxin, Autotaxin-IN-4 effectively dampens these signaling pathways, thereby modulating the cellular processes they control.

Quantitative Data

| Compound | Target | IC50 (nM) | Patent Reference |

| Autotaxin-IN-3 | Autotaxin | 2.4 | WO2018212534A1 |

| Autotaxin-IN-4 | Autotaxin | Data not publicly available | WO2018212534A1[1] |

Experimental Protocols

The following is a representative, detailed protocol for an in vitro Autotaxin enzyme inhibition assay using a fluorogenic substrate. This method can be adapted for the characterization of Autotaxin-IN-4.

In Vitro Autotaxin Enzyme Inhibition Assay (FS-3-based)

This protocol describes the determination of the inhibitory activity of a test compound on human recombinant Autotaxin (hATX) using the fluorogenic substrate FS-3. The cleavage of FS-3 by ATX results in the release of a fluorescent product, which can be quantified to measure enzyme activity.

Materials:

-

Human recombinant Autotaxin (hATX)

-

FS-3 (fluorogenic ATX substrate)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% fatty acid-free BSA, pH 8.0

-

Test compound (Autotaxin-IN-4) dissolved in DMSO

-

Positive control inhibitor (e.g., PF-8380)

-

Black, flat-bottom 96-well assay plates

-

Fluorescence plate reader with excitation/emission wavelengths of 485/538 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of Autotaxin-IN-4 in DMSO. A typical starting concentration range for IC50 determination would be from 100 µM down to 0.1 nM.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted test compound or control (DMSO for 100% activity, positive control inhibitor for 0% activity) to the wells of the 96-well plate.

-

Add 48 µL of pre-warmed (37°C) Assay Buffer containing hATX to each well. The final concentration of hATX should be optimized for the assay (e.g., 1-5 nM).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of pre-warmed (37°C) Assay Buffer containing FS-3 to each well to initiate the enzymatic reaction. The final concentration of FS-3 should be at or near its Km value for ATX.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. Readings should be taken kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

ATX-LPA Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Autotaxin-IN-4.

Experimental Workflow for ATX Inhibition Assay

Caption: Workflow for determining the IC50 of an Autotaxin inhibitor.

References

- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Autotaxin in Fibrosis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for autotaxin in the context of fibrotic diseases, with a specific focus on the inhibitor Autotaxin-IN-4. This document details the underlying signaling pathways, presents available quantitative data, and outlines key experimental protocols for preclinical validation.

Introduction: The Autotaxin-LPA Axis in Fibrosis

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in the progression of fibrosis across multiple organs, including the lungs, liver, and skin, is the autotaxin-lysophosphatidic acid (ATX-LPA) axis.

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[1][2] LPA, a bioactive lipid mediator, signals through a family of G protein-coupled receptors (GPCRs), primarily LPA1-6, to elicit a wide range of cellular responses that contribute to the fibrotic cascade.[3][4] These responses include:

-

Fibroblast recruitment, proliferation, and differentiation: LPA promotes the migration of fibroblasts to the site of injury and induces their transformation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[3]

-

Epithelial cell apoptosis: LPA can induce the death of epithelial cells, contributing to tissue injury and initiating the fibrotic repair process.[5]

-

Increased vascular permeability: LPA can disrupt the endothelial barrier, leading to vascular leakage and the influx of inflammatory cells and fibrogenic factors into the tissue.[1]

-

Pro-inflammatory effects: The ATX-LPA axis can amplify inflammatory responses, further driving the fibrotic process.[6]

Given its central role in promoting fibrosis, inhibiting the activity of autotaxin presents a promising therapeutic strategy to halt or reverse the progression of fibrotic diseases.

Autotaxin-IN-4: A Potent Inhibitor

Autotaxin-IN-4, also referred to as compound 51 in patent literature, is a novel and potent inhibitor of autotaxin.[7][8][9][10][11][12][13] Preclinical data from patent filings indicate its potential for the treatment of idiopathic pulmonary fibrosis (IPF).[7][8][9][10][11][12][13]

Quantitative Data

While extensive in vivo efficacy data for Autotaxin-IN-4 in fibrosis models is not yet publicly available, in vitro potency has been disclosed in patent literature. For context, data for other notable autotaxin inhibitors are also included.

| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |

| Autotaxin-IN-4 (Compound 51) | Autotaxin | 1.4 | Enzymatic Assay | [14] |

| GLPG1690 (Ziritaxestat) | Autotaxin | 131 | Human Recombinant ATX | [15] |

| PF-8380 | Autotaxin | 2.8 | Isolated Enzyme Assay | [9] |

| PAT-048 | Autotaxin | 1.1 | Not Specified | [16] |

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway in Fibrosis

The following diagram illustrates the central role of the ATX-LPA axis in driving fibrotic processes.

Caption: The Autotaxin-LPA signaling cascade in fibrosis.

Experimental Workflow for Target Validation

Validating the efficacy of an autotaxin inhibitor like Autotaxin-IN-4 in a preclinical setting involves a multi-step process, from in vitro characterization to in vivo disease models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]

- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpg.com [glpg.com]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. researchgate.net [researchgate.net]

- 8. Autotaxin-IN-4 | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]

- 9. Phosphodiesterase (PDE) | DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 13. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 14. atsjournals.org [atsjournals.org]

- 15. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Autotaxin-IN-4 (CAS: 2156655-86-4): A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Autotaxin-IN-4, a novel inhibitor of autotaxin. This guide details the compound's properties, its place within the broader landscape of autotaxin inhibition, relevant experimental methodologies, and the critical signaling pathways it modulates.

Core Compound Properties

Autotaxin-IN-4, with CAS number 2156655-86-4, is identified as a potent inhibitor of autotaxin (ATX), an enzyme pivotal in the production of lysophosphatidic acid (LPA).[1][2][3] Information regarding this compound is primarily derived from patent literature, specifically WO2018212534A1, which highlights its potential therapeutic application in conditions such as idiopathic pulmonary fibrosis.[1][2][3]

| Property | Value | Source |

| CAS Number | 2156655-86-4 | [4] |

| Molecular Formula | C22H21N9O2 | [1][2][4] |

| Molecular Weight | 443.46 g/mol | [1][2][4] |

| Target | Autotaxin (ATX) | [1][2][3] |

| Potential Therapeutic Area | Idiopathic Pulmonary Fibrosis | [1][2][3] |

| Appearance | Powder | [1] |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in solvent | [1] |

The Autotaxin-LPA Signaling Axis: A Key Therapeutic Target

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling.[5][6][7] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[6][8][9] LPA then binds to a family of G protein-coupled receptors (GPCRs), specifically LPAR1-6, initiating a cascade of downstream signaling events.[6][10] This signaling pathway is integral to a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[5][11][12] Dysregulation of the ATX-LPA axis has been implicated in numerous diseases, most notably in fibrosis, cancer, and chronic inflammation.[6][10][13][14] Consequently, the inhibition of autotaxin presents a compelling therapeutic strategy for these conditions.

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of Autotaxin-IN-4.

Experimental Protocols for Assessing Autotaxin Inhibition

While specific experimental data for Autotaxin-IN-4 is not publicly available, the inhibitory activity of compounds against autotaxin is typically determined using established biochemical assays. A common method is a fluorometric or colorimetric assay that measures the enzymatic activity of ATX.

General Protocol for an In Vitro Autotaxin Inhibition Assay

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.

1. Materials and Reagents:

-

Recombinant human Autotaxin (ATX) enzyme

-

Lysophosphatidylcholine (LPC) as the substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Test compound (e.g., Autotaxin-IN-4) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, for fluorescence)

-

Plate reader capable of fluorescence detection (e.g., excitation ~530-560 nm, emission ~590 nm)

2. Assay Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the ATX enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate mixture containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate mixture to all wells.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity in each well using a plate reader.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: A generalized workflow for determining the inhibitory activity of a compound against autotaxin.

Safety and Handling

According to the available Safety Data Sheet (SDS), Autotaxin-IN-4 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] It should be handled in a well-ventilated area to avoid inhalation of dust.[4]

Conclusion

Autotaxin-IN-4 is a promising small molecule inhibitor of autotaxin, a key enzyme in a signaling pathway implicated in a variety of serious diseases. While detailed, publicly available data on its specific biological activity and selectivity are currently limited, the general principles of autotaxin inhibition and the methodologies for its assessment provide a solid framework for its further investigation and potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to consult the primary patent literature for more detailed information on this and related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 12. Regulation and biological activities of the autotaxin-LPA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Autotaxin inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Autotaxin-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Autotaxin-IN-4, a potent inhibitor of Autotaxin (ATX), an enzyme implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. A thorough understanding of the structure-activity relationship (SAR) of Autotaxin-IN-4 is crucial for the development of next-generation therapeutics targeting the ATX-LPA signaling axis.

Executive Summary

Autotaxin-IN-4, also identified as compound 51 in patent WO2018212534A1, demonstrates significant inhibitory activity against Autotaxin. This guide will dissect its quantitative inhibitory data, the experimental protocols used for its characterization, and its place within the broader context of the Autotaxin-LPA signaling pathway. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the material.

Quantitative Data Summary

The inhibitory potency of Autotaxin-IN-4 and its analogs was determined using a Bis-para-nitrophenyl phosphate (Bis-pNPP) assay, a common method for measuring phosphodiesterase activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's efficacy.

| Compound | IC50 (nM) |

| Autotaxin-IN-4 (Compound 51) | 3.5 |

Structure-Activity Relationship (SAR) Analysis

A preliminary SAR analysis based on the data presented in patent WO2018212534A1 suggests that the specific heterocyclic core and the substituent patterns of Autotaxin-IN-4 are critical for its high-affinity binding to the Autotaxin active site. Further detailed comparative analysis with a wider range of analogs is required to fully elucidate the key structural motifs responsible for its potent inhibitory activity. The low nanomolar IC50 value of Autotaxin-IN-4 underscores its potential as a promising scaffold for the design of novel Autotaxin inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to characterize Autotaxin-IN-4 is essential for reproducing and building upon these findings.

Bis-pNPP Autotaxin Inhibitor Assay

This colorimetric assay is a standard method for screening and characterizing Autotaxin inhibitors.

Principle: Autotaxin catalyzes the hydrolysis of the substrate Bis-para-nitrophenyl phosphate (Bis-pNPP), which produces a yellow-colored product, para-nitrophenol (pNP). The rate of pNP formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Human recombinant Autotaxin enzyme

-

Bis-para-nitrophenyl phosphate (Bis-pNPP) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2)

-

Test compound (Autotaxin-IN-4) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of Autotaxin-IN-4 in the assay buffer.

-

Add a fixed amount of human recombinant Autotaxin to each well of a 96-well plate.

-

Add the diluted Autotaxin-IN-4 or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a stock solution of Bis-pNPP to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Fluorogenic Autotaxin Inhibitor Screening Assay (General Protocol)

This is another widely used method that offers high sensitivity.

Principle: This assay utilizes a fluorogenic substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Autotaxin, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence.

Materials:

-

Human recombinant Autotaxin enzyme

-

Fluorogenic substrate (e.g., FS-3)

-

Assay Buffer

-

Test compound (Autotaxin-IN-4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Follow steps 1-4 as described in the Bis-pNPP assay protocol.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and determine the IC50 value as described previously.

Visualizations

Autotaxin Signaling Pathway

Caption: Autotaxin-LPA signaling pathway and inhibition by Autotaxin-IN-4.

Experimental Workflow for Autotaxin Inhibitor Evaluation

Caption: Workflow for evaluating the inhibitory activity of Autotaxin-IN-4.

The Role of Autotaxin-IN-4 in the LPA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Autotaxin inhibitors, with a specific focus on the mechanistic class to which "Autotaxin-IN-4" belongs, in the modulation of the lysophosphatidic acid (LPA) signaling pathway. Due to the limited public information specifically identifying "Autotaxin-IN-4," this document utilizes Ziritaxestat (GLPG1690), a well-characterized Type IV Autotaxin inhibitor, as a representative molecule to detail the core mechanisms, quantitative parameters, and experimental methodologies relevant to this class of inhibitors. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Autotaxin-LPA axis in various pathological conditions, including fibrosis, inflammation, and cancer.

Introduction to the Autotaxin-LPA Signaling Axis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a myriad of cellular processes such as proliferation, migration, survival, and differentiation.[1] The biological effects of LPA are mediated through its interaction with at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[2] The dysregulation of the LPA signaling pathway has been implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and inflammatory disorders.

The primary source of extracellular LPA is the enzymatic hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[3] ATX's pivotal role in LPA production makes it a compelling therapeutic target for modulating LPA signaling. Inhibition of ATX activity is a promising strategy to reduce LPA levels and thereby attenuate its pathological downstream effects.

Autotaxin-IN-4 and the Landscape of ATX Inhibitors

While specific public data for a compound explicitly named "Autotaxin-IN-4" is scarce, the field of ATX inhibitor development has yielded several distinct classes of small molecules based on their binding modes to the ATX enzyme. These are broadly categorized as Type I, II, III, and IV inhibitors. This guide focuses on the characteristics of a Type IV inhibitor , a class known to bind to the "tunnel" region of Autotaxin, a feature that distinguishes their mechanism of action.[4] Ziritaxestat (GLPG1690) is a well-documented Type IV inhibitor and will be used as the primary exemplar in this document.[4][5]

Quantitative Data for a Representative Type IV ATX Inhibitor (Ziritaxestat/GLPG1690)

The inhibitory potency of Ziritaxestat has been characterized in various biochemical and cell-based assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Conditions | Reference(s) |

| IC50 | 131 nM | Biochemical ATX activity assay | [5][6] |

| Ki | 15 nM | Enzyme kinetics | [5][6][7] |

| Plasma IC50 (mouse) | 418 nM | ATX-induced LPA 18:2 production | [3][5] |

| Plasma IC50 (rat) | 542 nM | ATX-induced LPA 18:2 production | [3][5] |

| Plasma IC50 (human) | 242 nM | ATX-induced LPA 18:2 production | [3][5] |

| hERG IC50 | 15 µM | Manual patch clamp assay | [5] |

The LPA Signaling Pathway and Points of Intervention

LPA receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades. Key pathways affected by LPA receptor activation include the RhoA, MAPK/ERK, and PI3K/AKT pathways, which collectively regulate cellular responses like cytoskeletal rearrangement, cell migration, proliferation, and survival.

By inhibiting Autotaxin, Autotaxin-IN-4 and other Type IV inhibitors prevent the production of LPA, thereby blocking the activation of these downstream signaling pathways at their origin.

Mechanism of Action of a Type IV Autotaxin Inhibitor

Unlike Type I inhibitors that primarily target the active site, Type IV inhibitors like Ziritaxestat exhibit a distinct mechanism by binding to a hydrophobic tunnel within the Autotaxin enzyme.[4] This tunnel is believed to be involved in the binding and/or release of the LPA product. By occupying this tunnel, Type IV inhibitors allosterically modulate the enzyme's function, leading to a potent reduction in LPA production.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and effects of Autotaxin inhibitors.

Biochemical Assay: Choline Release Assay

This assay measures the enzymatic activity of Autotaxin by quantifying the amount of choline released from the hydrolysis of LPC.

-

Principle: The choline produced is oxidized by choline oxidase to generate hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic or fluorogenic substrate to produce a detectable signal.

-

Materials:

-

Recombinant human Autotaxin

-

Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red or similar chromogenic/fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and MgCl2)

-

Test inhibitor (e.g., Autotaxin-IN-4/Ziritaxestat)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare a working solution containing choline oxidase, HRP, and the detection substrate in assay buffer.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Add recombinant Autotaxin to the wells and incubate briefly.

-

Initiate the reaction by adding the LPC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Cell-Based Assay: Western Blot for Phospho-AKT (p-AKT)

This assay assesses the inhibition of LPA-induced downstream signaling by measuring the phosphorylation of AKT, a key protein in the PI3K/AKT pathway.

-

Principle: Cells are stimulated with LPA in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for the phosphorylated form of AKT (e.g., at Ser473).

-

Materials:

-

Cell line responsive to LPA (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

LPA

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-AKT overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total AKT as a loading control.

-

Quantify the band intensities to determine the relative levels of p-AKT.

-

Cell-Based Assay: Transwell Migration Assay

This assay evaluates the effect of the inhibitor on LPA-induced cell migration.[2][8]

-

Principle: Cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (LPA) is placed in the lower chamber. The number of cells that migrate through the porous membrane of the insert is quantified.[2]

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell line responsive to LPA

-

Serum-free medium

-

LPA

-

Test inhibitor

-

Crystal violet stain

-

Microscope

-

-

Procedure:

-

Serum-starve the cells.

-

Resuspend the cells in serum-free medium containing the test inhibitor at various concentrations.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add serum-free medium containing LPA to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percent inhibition of migration for each inhibitor concentration.

-

Conclusion

Inhibitors of Autotaxin, such as the Type IV inhibitor exemplified in this guide, represent a promising therapeutic strategy for a range of diseases driven by the dysregulation of the LPA signaling pathway. By preventing the production of LPA, these inhibitors effectively block the activation of multiple downstream signaling cascades that contribute to disease pathology. The experimental protocols detailed herein provide a framework for the characterization of such inhibitors and the elucidation of their effects on cellular function. Further research into the nuances of different inhibitor classes and their long-term efficacy and safety will be crucial for their successful clinical translation.

References

- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

Preliminary Efficacy of Autotaxin-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary efficacy studies on Autotaxin-IN-4, an inhibitor of Autotaxin (ATX). The information is compiled from publicly available patent literature, specifically patent WO2018212534A1, where Autotaxin-IN-4 is referred to as "compound 51". This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the compound's in vitro activity and the methodologies used for its evaluation.

Core Efficacy Data

The primary efficacy of Autotaxin-IN-4 and its analogs, as described in the source patent, was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. The data for Autotaxin-IN-4 and a related, more potent compound from the same series, Autotaxin-IN-3 (compound 33), are summarized below for comparative analysis.

| Compound Name | Patent Identifier | Target | Assay Type | IC50 (nM) |

| Autotaxin-IN-4 | Compound 51 | Autotaxin | Enzymatic Assay | 13.0 |

| Autotaxin-IN-3 | Compound 33 | Autotaxin | Enzymatic Assay | 2.4[1][2][3] |

Signaling Pathway and Therapeutic Rationale

Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid mediator. LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA axis has been implicated in a variety of pathological conditions, including fibrosis, inflammation, and cancer. By inhibiting Autotaxin, compounds like Autotaxin-IN-4 aim to reduce the production of LPA, thereby mitigating its pathological effects.

Experimental Protocols

The following section details the methodology for the in vitro enzymatic assay used to determine the IC50 values of Autotaxin inhibitors as described in the patent literature.

In Vitro Autotaxin (ATX) Inhibition Assay

Objective: To measure the inhibitory activity of test compounds on human Autotaxin.

Principle: This assay quantifies the enzymatic activity of Autotaxin by measuring the hydrolysis of a synthetic substrate, lysophosphatidylcholine (LPC). The product of this reaction, choline, is subsequently used in a series of enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically. The reduction in color formation in the presence of a test compound is proportional to its inhibitory activity.

Materials and Reagents:

-

Recombinant human Autotaxin (ATX) enzyme

-

Lysophosphatidylcholine (LPC) as the substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt) reagent

-

4-Aminoantipyrine (4-AAP)

-

Test compounds (e.g., Autotaxin-IN-4) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplates

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the final desired concentrations for the assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, choline oxidase, HRP, TOOS, and 4-AAP.

-

Assay Protocol: a. To each well of a 96-well microplate, add the reaction mixture. b. Add the serially diluted test compounds to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells without the ATX enzyme (for background measurement). c. Add the ATX enzyme to all wells except the background control wells. d. Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes). e. Initiate the enzymatic reaction by adding the LPC substrate to all wells. f. Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 555 nm) using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance from all other absorbance readings. b. Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

References

An In-depth Technical Guide to Type IV Autotaxin Inhibitors for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Type IV Autotaxin inhibitors, a class of small molecules with significant potential in basic and translational research. Given the user's interest in "Autotaxin-IN-4," a term not found in the current literature, this document focuses on Type IV inhibitors, which represents a logical interpretation of the query. We will delve into the core mechanisms, provide key quantitative data, detail experimental protocols, and visualize complex pathways to facilitate a deeper understanding of these compounds for research applications. The primary examples used in this guide are the well-characterized Type IV inhibitors GLPG1690 (Ziritaxestat) and Cpd17.

Introduction to Autotaxin and the Role of Type IV Inhibitors

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA).[1][2] LPA interacts with a family of G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, and survival.[2][3] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as fibrosis and cancer.[4][5][6]

Autotaxin inhibitors are classified into four main types based on their binding mode to the enzyme. Type IV inhibitors are characterized by their unique ability to occupy both the hydrophobic pocket and a newly identified allosteric tunnel in the catalytic domain of Autotaxin.[1] This dual-binding mechanism distinguishes them from other inhibitor types and may confer unique pharmacological properties.

Quantitative Data on Representative Type IV Inhibitors

This section presents key quantitative data for two prominent Type IV Autotaxin inhibitors, GLPG1690 and Cpd17, to allow for easy comparison of their potency and effects.

| Inhibitor | Target Species | Assay Type | IC50 | Reference |

| GLPG1690 (Ziritaxestat) | Human | Biochemical Assay | 131 nM | [7][8] |

| Mouse | Biochemical Assay | 224 nM | [7] | |

| Human | Plasma LPA Production | 242 nM | [7][9] | |

| Mouse | Plasma LPA Production | 418 nM | [9] | |

| Rat | Plasma LPA Production | 542 nM | [9] | |

| Cpd17 | Not Specified | Biochemical Assay | >25 nM | [10] |

Table 1: In Vitro Potency of Type IV Autotaxin Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for GLPG1690 and Cpd17 against Autotaxin from different species and in different assay formats.

| Inhibitor | Animal Model | Dose | Route | Effect on LPA Levels | Reference |

| GLPG1690 (Ziritaxestat) | Mouse | 3 mg/kg | Oral | >50% reduction for >6h | [9] |

| Mouse | 10 mg/kg | Oral | 91% maximal reduction | [9] | |

| Mouse | 30 mg/kg | Oral | 95% maximal reduction | [9] | |

| PF-8380 (Type I for comparison) | Rat | 30 mg/kg | Oral | >95% reduction in plasma and air pouch LPA within 3h | [11] |

Table 2: In Vivo Efficacy of Autotaxin Inhibitors. This table highlights the in vivo effects of GLPG1690 and a comparator Type I inhibitor, PF-8380, on plasma LPA levels in rodent models.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of Type IV Autotaxin inhibitors. The following diagrams were generated using the Graphviz DOT language to illustrate the Autotaxin signaling pathway and a general experimental workflow for inhibitor testing.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize Type IV Autotaxin inhibitors.

In Vitro Autotaxin Activity Assay (FS-3 based)

This protocol is adapted from commercially available kits and published literature.[12][13][14][15][16]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Autotaxin.

Materials:

-

Recombinant human or mouse Autotaxin enzyme.

-

FS-3 (fluorogenic Autotaxin substrate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).

-

Test compound (dissolved in DMSO).

-

96-well or 384-well black microplate.

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

In a microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control inhibitor (e.g., PF-8380) and a vehicle control (DMSO).

-

Add recombinant Autotaxin enzyme to all wells except for the no-enzyme control wells. The final concentration of the enzyme should be optimized for a linear reaction rate.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FS-3 substrate to all wells. The final concentration of FS-3 should be at or below its Km for Autotaxin.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode. Readings should be taken every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is a standard method to assess the effect of an inhibitor on cell migration.[17][18]

Objective: To evaluate the effect of a Type IV Autotaxin inhibitor on the migratory capacity of cells.

Materials:

-

Cell line of interest (e.g., A549 lung cancer cells, primary fibroblasts).

-

Complete cell culture medium.

-

Serum-free or low-serum medium.

-

Test compound (dissolved in DMSO).

-

24-well or 48-well tissue culture plates.

-

Sterile 200 µL pipette tip or a specialized scratch-making tool.

-

Microscope with a camera.

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free or low-serum medium containing various concentrations of the test compound or vehicle control (DMSO).

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure or cell migration rate for each condition.

-

Compare the migration rates between the inhibitor-treated and vehicle-treated groups to determine the effect of the inhibitor.

In Vivo Efficacy in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

This is a widely used preclinical model to assess the anti-fibrotic potential of new therapeutic agents.[9]

Objective: To determine the in vivo efficacy of a Type IV Autotaxin inhibitor in a mouse model of lung fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

Bleomycin sulfate.

-

Test compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

-

Anesthesia (e.g., isoflurane).

-

Equipment for intratracheal instillation.

-

Materials for sample collection (bronchoalveolar lavage fluid, lung tissue).

Procedure:

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.

-

Inhibitor Treatment: Begin treatment with the test compound (e.g., GLPG1690 at 10 or 30 mg/kg) or vehicle, typically starting on the same day as bleomycin administration or in a therapeutic setting (e.g., 7-14 days after). Administer the compound daily or twice daily via oral gavage for a specified period (e.g., 14-21 days).

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analysis:

-

BAL Fluid: Perform cell counts (total and differential) and measure cytokine and LPA levels.

-

Lung Tissue:

-

Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis. Use a scoring system (e.g., Ashcroft score) for quantification.

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the total collagen content.

-

Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by qRT-PCR.

-

-

-

Statistical Analysis: Compare the outcomes between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the compound.

Conclusion

Type IV Autotaxin inhibitors, exemplified by GLPG1690 and Cpd17, represent a promising class of molecules for investigating the role of the ATX-LPA signaling axis in health and disease. Their unique dual-binding mechanism offers a distinct approach to modulating Autotaxin activity. This guide provides a foundational resource for researchers, offering key quantitative data, visual representations of relevant pathways and workflows, and detailed experimental protocols to facilitate the design and execution of studies utilizing these powerful research tools. While GLPG1690 (Ziritaxestat) did not proceed past phase 3 clinical trials for idiopathic pulmonary fibrosis, its value as a research tool remains significant for elucidating the complex biology of Autotaxin.[5] The continued exploration of Type IV inhibitors will undoubtedly contribute to a deeper understanding of LPA-mediated signaling and may pave the way for novel therapeutic strategies.

References

- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 13. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 14. echelon-inc.com [echelon-inc.com]

- 15. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Autotaxin-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3][4] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including idiopathic pulmonary fibrosis and cancer.[5]

Autotaxin-IN-4 is a potent inhibitor of autotaxin, identified in patent WO2018212534A1. A structurally related compound from the same patent, Autotaxin-IN-3, has demonstrated high potency with an IC50 of 2.4 nM.[6] This document provides a detailed protocol for the in vitro characterization of Autotaxin-IN-4 using a fluorometric assay, a widely accepted and sensitive method for measuring ATX activity.

Signaling Pathway of Autotaxin

Autotaxin is a key enzyme in the production of extracellular LPA. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that influence various cellular functions.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Autotaxin-IN-4.

Experimental Protocol: Fluorometric In Vitro Assay for Autotaxin-IN-4

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Autotaxin-IN-4 on human recombinant autotaxin using a fluorogenic substrate.

Principle:

The assay utilizes a synthetic substrate, such as FS-3, which is an LPC analog conjugated with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. The inhibitory effect of Autotaxin-IN-4 is determined by measuring the reduction in the rate of fluorescence increase.

Materials and Reagents:

-

Human Recombinant Autotaxin (ATX)

-

Autotaxin-IN-4 (CAS: 2156655-86-4)

-

Fluorogenic Autotaxin Substrate (e.g., FS-3)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.

-

DMSO (Dimethyl sulfoxide)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate, e.g., ~485 nm/528 nm for FS-3)

Experimental Workflow:

References

- 1. Autotaxin--an LPA producing enzyme with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation and biological activities of the autotaxin-LPA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

Application Notes and Protocols for In Vivo Evaluation of Autotaxin Inhibitors

Disclaimer: The following application notes and protocols are designed for the in vivo experimental use of Autotaxin inhibitors. As there is limited publicly available information specifically for "Autotaxin-IN-4," the data and methodologies presented here are based on well-characterized Autotaxin inhibitors such as GLPG1690 (Ziritaxestat) and IOA-289. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][2][3][4][5] LPA then binds to at least six G-protein coupled receptors (LPAR1-6), activating downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[1][6][7]

The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, making it an attractive therapeutic target.[8][9] Dysregulation of this pathway is associated with cancer progression and metastasis, fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), and inflammatory conditions.[1][6][8][9][10][11][12] Inhibition of Autotaxin activity is a promising therapeutic strategy to modulate these pathological processes.

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin in the LPA signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of autotaxin delays breast tumor growth and lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]

Application Notes and Protocols for the Use of Autotaxin Inhibitors in Cell Culture, with Reference to Autotaxin-IN-4

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of Autotaxin (ATX) inhibitors in a cell culture setting. While specific experimental data for Autotaxin-IN-4 is limited in publicly available literature, this guide offers comprehensive methodologies based on well-characterized ATX inhibitors. These protocols are intended to serve as a robust starting point for researchers utilizing Autotaxin-IN-4 or other novel ATX inhibitors.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][3] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), initiating a variety of cellular signaling pathways.[3] These pathways regulate fundamental cellular processes, including proliferation, survival, migration, and differentiation.[3][4]

The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant target for therapeutic intervention.[1][3]

Autotaxin-IN-4 is identified as an Autotaxin inhibitor with the potential for use in treating conditions like idiopathic pulmonary fibrosis.[5][6] While detailed protocols for this specific compound are not widely published, its basic chemical properties are known:

ATX inhibitors are generally classified into four types based on their mode of binding to the enzyme, which can influence their biological effects.[1][7] These inhibitors may target the catalytic site, a hydrophobic pocket, and/or an allosteric tunnel within the ATX protein.[1][7][8]

The Autotaxin-LPA Signaling Pathway

The enzymatic activity of ATX is central to the production of extracellular LPA. Once produced, LPA binds to its cognate receptors on the cell surface, triggering downstream signaling cascades that are often mediated by G-proteins such as Gαi/o, Gαq/11, and Gα12/13. Key downstream pathways include the PI3K-AKT, RAS-MAPK, and RhoA pathways, which are critical for cell migration, survival, and proliferation.

Application Notes

Proper handling of the inhibitor is crucial for reproducible results.

-

Solvent Selection: Most small molecule inhibitors, including those similar to Autotaxin-IN-4, are soluble in dimethyl sulfoxide (DMSO). For instance, the Autotaxin inhibitor HA155 is soluble in DMSO at 100 mg/mL. It is recommended to use anhydrous, cell culture-grade DMSO.

-

Stock Solution Preparation:

-

Centrifuge the vial of powdered inhibitor briefly to collect all the powder at the bottom.

-

Prepare a 10 mM stock solution. For Autotaxin-IN-4 (MW = 443.46 g/mol ), dissolve 4.43 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Storage:

-

Store the powdered compound at -20°C for long-term stability (up to 2 years).[5]

-

Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months.[5] A stock solution of a similar inhibitor, HA155, is stable for up to 3 months at -20°C.

-

-

Working Concentration: The optimal working concentration of Autotaxin-IN-4 must be determined empirically for each cell line and experimental setup. Based on data from other ATX inhibitors, a starting range of 100 nM to 10 µM is recommended for initial dose-response experiments. For example, the potent inhibitor PF-8380 is often used at 1 µM in cell culture.[9][10]

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Media and Serum: ATX is present in fetal bovine serum (FBS). If the goal is to study the effect of the inhibitor on endogenously produced ATX by the cells, it is advisable to use serum-free or low-serum media, or charcoal-stripped FBS to reduce exogenous LPA and its precursors.[11]

-

Pre-incubation: For many assays, pre-incubating the cells with the inhibitor for a period (e.g., 30 minutes to 24 hours) before adding a stimulus (like LPC or a growth factor) is necessary to ensure adequate target engagement.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of ATX inhibitors.

This protocol is designed to assess the effect of Autotaxin-IN-4 on the phosphorylation of key downstream signaling proteins like AKT and ERK.

Methodology:

-

Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts, MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 16-24 hours.[12]

-

Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of Autotaxin-IN-4 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Add a stimulus, such as 1 µM LPA or a combination of 1 µM LPC and 20 nM recombinant ATX, for 5-10 minutes to activate the signaling pathway.[12]

-

Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[13]

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often inhibited by ATX inhibitors.

Methodology:

-

Preparation: Use Transwell inserts with an appropriate pore size (e.g., 8 µm for fibroblasts and cancer cells). Pre-coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen if required by the cell type.[14]

-

Cell Culture: Culture cells to sub-confluency and serum-starve them for 16-24 hours.

-

Assay Setup:

-

Lower Chamber: Add medium containing the chemoattractant (e.g., 1 µM LPA or 1 µM LPC) to the lower wells of the companion plate.[12][15]

-

Upper Chamber: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Add Autotaxin-IN-4 or vehicle (DMSO) to the cell suspension and briefly incubate.

-

-

Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).[12][16]

-

Staining and Quantification:

-

Carefully remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol for 10-15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20-30 minutes.

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Analysis: Count the number of migrated cells in 3-5 random high-power fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[16]

Quantitative Data for Representative Autotaxin Inhibitors

The following table summarizes key quantitative data for well-characterized ATX inhibitors, which can serve as a reference for designing experiments with Autotaxin-IN-4.

| Inhibitor Name | Inhibitor Type | Target | IC50 (Enzyme Assay) | IC50/EC50 (Cell-based Assay) | Cell Line/Assay | Reference |

| PF-8380 | Type I | Autotaxin | 2.8 nM (purified enzyme) | 101 nM (human whole blood) | Human Whole Blood | [9][10] |

| Autotaxin | 1.16 nM (rat enzyme, FS-3) | ~1 µM (EC50 for AKT activation) | BJeH Fibroblasts | [9][12] | ||

| GLPG1690 (Ziritaxestat) | Type IV | Autotaxin | >25 nM | ~1 µM (EC50 for AKT activation) | BJeH Fibroblasts | [3][12] |

| HA155 | Type IV | Autotaxin | 5.7 nM | Not specified | Platelets/Mammalian Cells | |

| Cpd17 | Type IV | Autotaxin | >25 nM | More potent than PF-8380 in inhibiting RhoA, MAPK, and AKT signaling | LX2, RAW264.7 | [8][12] |

Note: IC50 and EC50 values can vary significantly depending on the assay conditions, substrate used, and cell type. The provided values should be used as a guide for determining the optimal concentration range for Autotaxin-IN-4.

Troubleshooting

-

Inhibitor Precipitation: If the inhibitor precipitates upon addition to the aqueous culture medium, try vortexing the diluted solution before adding it to the cells. It may also be necessary to lower the final concentration or prepare an intermediate dilution in a co-solvent.

-

High Background Signaling: If the vehicle control shows high levels of phosphorylated AKT or ERK, ensure that the serum starvation was effective. Using charcoal-stripped serum or extending the starvation period may be necessary.

-

Low Migration: If cell migration is low even in the positive control, optimize the chemoattractant concentration, incubation time, and cell seeding density. Ensure the Transwell membrane pores are of the appropriate size for your cells.

-

Variability between Experiments: To ensure reproducibility, use cells of a consistent passage number, carefully control cell densities, and prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.

Disclaimer: The protocols and concentrations provided herein are based on published data for other Autotaxin inhibitors and are intended as a starting point. Researchers must optimize these conditions for their specific cell lines, reagents, and experimental questions when working with Autotaxin-IN-4.

References

- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imd-inno.com [imd-inno.com]

- 3. mdpi.com [mdpi.com]

- 4. Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin-IN-4 | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]